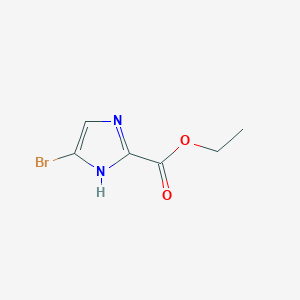
5-溴-1H-咪唑-2-羧酸乙酯
描述
Ethyl 5-bromo-1H-imidazole-2-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a bromine atom at the 5-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
科学研究应用
Ethyl 5-bromo-1H-imidazole-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
生化分析
Biochemical Properties
Ethyl 5-bromo-1H-imidazole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, it has been observed to interact with enzymes involved in nucleotide synthesis, leading to the inhibition of DNA and RNA synthesis. Additionally, Ethyl 5-bromo-1H-imidazole-2-carboxylate can form coordination complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
Ethyl 5-bromo-1H-imidazole-2-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Ethyl 5-bromo-1H-imidazole-2-carboxylate can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-bromo-1H-imidazole-2-carboxylate involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, Ethyl 5-bromo-1H-imidazole-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-bromo-1H-imidazole-2-carboxylate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. Long-term studies have shown that Ethyl 5-bromo-1H-imidazole-2-carboxylate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 5-bromo-1H-imidazole-2-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, Ethyl 5-bromo-1H-imidazole-2-carboxylate can exhibit toxic effects, including cellular damage, organ toxicity, and adverse effects on overall animal health. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .
Metabolic Pathways
Ethyl 5-bromo-1H-imidazole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of specific metabolites. For example, it has been shown to inhibit enzymes involved in nucleotide synthesis, resulting in altered levels of nucleotides and their precursors .
Transport and Distribution
Within cells and tissues, Ethyl 5-bromo-1H-imidazole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, Ethyl 5-bromo-1H-imidazole-2-carboxylate can be transported into cells via specific membrane transporters and can bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of Ethyl 5-bromo-1H-imidazole-2-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression. Additionally, Ethyl 5-bromo-1H-imidazole-2-carboxylate can be found in the cytoplasm, where it can interact with metabolic enzymes and other cytoplasmic proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles or the condensation of hydroxylamines with ethyl glyoxalate. One common method involves the reaction of 5-bromoimidazole with ethyl chloroformate under basic conditions to form the desired ester . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of Ethyl 5-bromo-1H-imidazole-2-carboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: Ethyl 5-bromo-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
作用机制
The mechanism of action of Ethyl 5-bromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Ethyl 5-bromo-1-isopropyl-1H-imidazole-4-carboxylate: This compound has a similar structure but with an isopropyl group instead of an ethyl group at the 1-position.
Other Imidazole Derivatives: Compounds such as 5-bromo-1H-imidazole-4-carboxylate and 5-bromo-1H-imidazole-2-carboxamide share structural similarities.
Uniqueness: Ethyl 5-bromo-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the bromine atom at specific positions on the imidazole ring makes it a valuable compound for various applications.
属性
IUPAC Name |
ethyl 5-bromo-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIMIBOKGAGKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672121 | |
| Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-49-6 | |
| Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


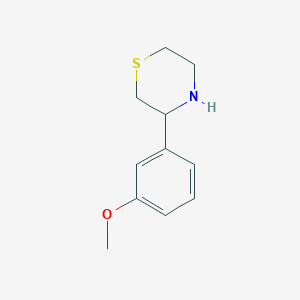
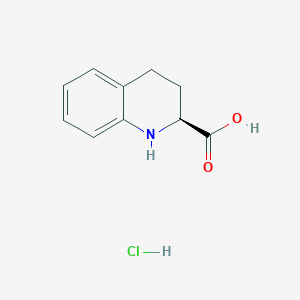
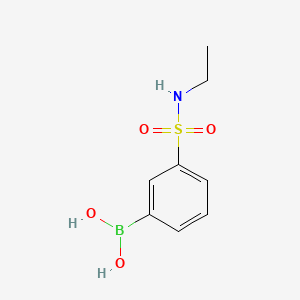
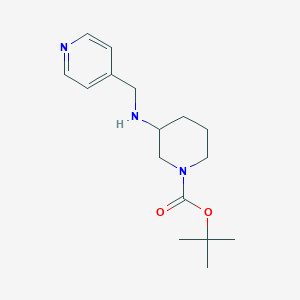
![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)
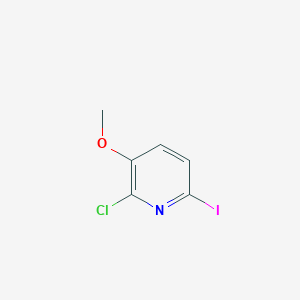
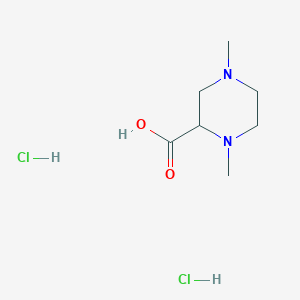
![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)
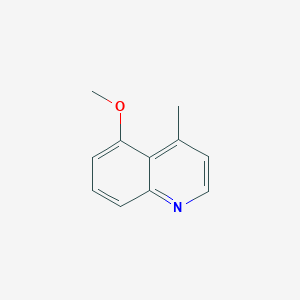
![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)
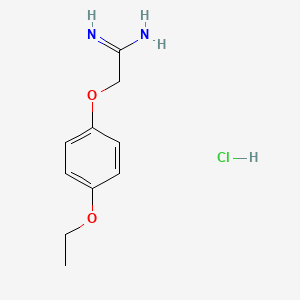
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)
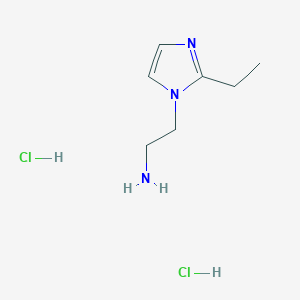
![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
